molecular formula C17H14N2O3 B14013072 2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole CAS No. 67133-30-6

2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole

Cat. No.: B14013072
CAS No.: 67133-30-6
M. Wt: 294.30 g/mol
InChI Key: XCXLDOAETOHPKD-UHFFFAOYSA-N
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Description

1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- is a complex organic compound characterized by its unique structure, which includes a benzopyrano and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation : It can be oxidized under specific conditions to form corresponding oxides.
  • Reduction : Reduction reactions can convert nitro groups to amines.
  • Substitution : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction : Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
  • Substitution : Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, it can be used to study enzyme interactions and cellular processes due to its potential bioactivity.

Medicine: Medicinally, this compound may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

Industry: In industry, it can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds:

  • Dichloroaniline : Aniline derivatives with chlorine substitutions.
  • Bioplastics : Polymers derived from renewable sources with potential biodegradability.

Uniqueness: What sets 1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- apart is its unique ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, from drug development to material science.

Properties

CAS No.

67133-30-6

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-(4-nitrophenyl)-2,3,3a,4-tetrahydrochromeno[4,3-b]pyrrole

InChI

InChI=1S/C17H14N2O3/c20-19(21)13-7-5-11(6-8-13)15-9-12-10-22-16-4-2-1-3-14(16)17(12)18-15/h1-8,12,15H,9-10H2

InChI Key

XCXLDOAETOHPKD-UHFFFAOYSA-N

Canonical SMILES

C1C2COC3=CC=CC=C3C2=NC1C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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